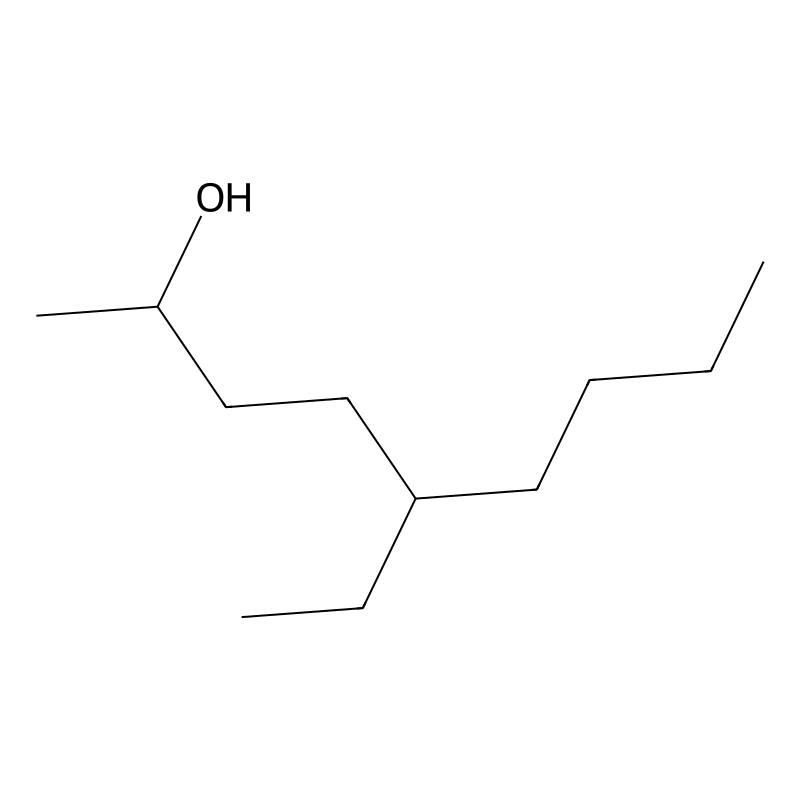

5-Ethyl-2-nonanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Ethyl-2-nonanol (CAS 103-08-2) is a branched-chain aliphatic secondary alcohol (C11H24O) characterized by a nine-carbon backbone with an ethyl substitution at the C5 position. In industrial and advanced laboratory settings, it is primarily procured as a highly hydrophobic solvent (XLogP3 ~4.2), a low-volatility carrier diluent, and a critical intermediate in the synthesis of specialized plasticizers and ester-based surfactants. Its specific molecular architecture—combining a secondary hydroxyl group with mid-chain branching—disrupts crystalline packing, thereby lowering the pour point of its downstream ester derivatives compared to linear analogs. This makes it a high-value precursor for applications requiring low-temperature flexibility, controlled hydrolysis, and precise phase-partitioning behavior[1].

Substituting 5-Ethyl-2-nonanol with linear secondary alcohols (such as 2-undecanol) or terminally branched alcohols compromises the thermomechanical and kinetic properties of downstream products. In the synthesis of alkyl benzyl phthalates or beta-ketoesters, the C5 ethyl branch is critical for introducing free volume into the polymer or formulation matrix, which directly translates to enhanced plasticization efficiency and reduced exudation. A generic linear C11 alcohol yields esters that are prone to crystallization at lower temperatures. Furthermore, in solvent extraction applications, the specific steric profile of 5-Ethyl-2-nonanol dictates its selective solvation capabilities; replacing it with lighter alcohols like 2-ethylhexanol alters the partition coefficient and increases volatility, leading to elevated solvent loss and reduced extraction yields in complex hydrophobic matrices [1].

Enhanced Plasticizer Yield and Density Profile in Transesterification

In the production of mixed alkyl benzyl phthalates, the use of 5-Ethyl-2-nonanol as an exchange alcohol demonstrates superior processability compared to alternative branched alcohols. During base-catalyzed ester interchange, 5-Ethyl-2-nonanol achieves a 91% yield of benzyl 5-ethyl-2-nonyl phthalate, producing a plasticizer with a specific gravity of 1.0306 at 25°C. Compared to the synthesis of benzyl isodecyl phthalate (which yields 93% but results in a higher specific gravity of 1.0402), the 5-ethyl-2-nonyl derivative offers a lower specific gravity. This indicates higher free volume for polymer plasticization while maintaining a highly efficient >90% synthetic yield, proving its viability for industrial-scale esterification [1].

| Evidence Dimension | Transesterification Yield and Product Specific Gravity |

| Target Compound Data | 91% yield; product specific gravity of 1.0306 |

| Comparator Or Baseline | Isodecanol (yielding benzyl isodecyl phthalate at 93%, specific gravity 1.0402) |

| Quantified Difference | 0.0096 reduction in specific gravity while maintaining >90% yield |

| Conditions | Base-catalyzed ester interchange at 225°C |

A lower specific gravity in the resulting phthalate ester translates to higher plasticizing efficiency per unit weight in polymer formulations.

Hydrophobic Partitioning for Solvent and Carrier Applications

5-Ethyl-2-nonanol exhibits an estimated octanol-water partition coefficient (XLogP3) of 4.20, making it significantly more hydrophobic than shorter branched industry-standard alcohols like 2-ethyl-1-hexanol (LogP ~2.9). This high lipophilicity, combined with its exceptionally low vapor pressure (0.02 mmHg at 25°C), makes it a highly stable carrier solvent for volatile organic compounds (VOCs). When used in liquid-liquid extraction or as a formulation diluent, its C11 branched structure prevents rapid evaporation and minimizes aqueous phase loss compared to standard C8 solvents, ensuring higher recovery rates in open-system processes [1].

| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) and Vapor Pressure |

| Target Compound Data | XLogP3 = 4.20; Vapor pressure = 0.02 mmHg at 25°C |

| Comparator Or Baseline | 2-Ethyl-1-hexanol (LogP ~2.9; higher volatility) |

| Quantified Difference | 1.3 log unit increase in hydrophobicity; significantly lower vapor pressure |

| Conditions | Standard ambient conditions (25°C) |

Higher hydrophobicity and lower volatility reduce solvent loss into aqueous phases and the atmosphere, lowering long-term procurement volumes for continuous extraction processes.

Structural Suitability for Slow-Release Precursor Synthesis

In the synthesis of slow-release precursors, such as beta-ketoesters designed for fabric care, the specific branching of 5-Ethyl-2-nonanol provides a tailored hydrolysis rate. Compared to unbranched linear alcohols (e.g., 1-nonanol), the secondary hydroxyl group combined with the mid-chain C5 ethyl branch creates precise steric shielding around the resulting ester bond. This structural feature slows down enzymatic (lipase) or alkaline cleavage in detergent formulations, allowing for a controlled, prolonged release of the active compound over time rather than an immediate, wasteful discharge during the initial wash cycle [1].

| Evidence Dimension | Ester Bond Steric Shielding (Hydrolysis Resistance) |

| Target Compound Data | Secondary ester with mid-chain C5 ethyl branching |

| Comparator Or Baseline | Linear primary alcohols (e.g., 1-nonanol) |

| Quantified Difference | Increased steric bulk leading to extended release profiles |

| Conditions | Alkaline or lipase-containing detergent formulations |

Procuring this specific branched alcohol enables the formulation of high-value, slow-release consumer products that outperform standard burst-release linear esters.

Synthesis of Specialty Polymer Plasticizers

Utilizing its optimal transesterification kinetics and the free-volume-enhancing properties of its C5 ethyl branch, 5-Ethyl-2-nonanol is an ideal precursor for manufacturing low-density, low-temperature-flexible alkyl benzyl phthalates [1].

Carrier Solvent for Hydrophobic Extractions

Employed in liquid-liquid extraction workflows where its high LogP (4.20) and low vapor pressure prevent solvent loss and improve the recovery of non-polar analytes compared to lighter, more volatile alcohols[2].

Precursor for Controlled-Release Consumer Formulations

Used as the alcohol moiety in beta-ketoesters and other pro-fragrances, where its specific steric profile dictates a slow, sustained hydrolysis rate in lipase-containing fabric care and cosmetic applications[3].

References

- [1] US Patent 3,096,364A. Production of benzyl alkyl phthalates by ester interchange. United States Patent and Trademark Office.

- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 7634, 5-Ethyl-2-nonanol.

- [3] European Patent ES2202785T3. Beta-cetoester synthesis and applications. European Patent Office.

XLogP3

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard